
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethyl group and a piperazine ring, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a suitable benzoic acid derivative. One common method includes the use of polyphosphoric acid (PPA) as a cyclization agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
Uniqueness
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis.
特性
分子式 |
C13H15F3N2O2 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H15F3N2O2/c1-17-2-4-18(5-3-17)11-7-9(12(19)20)6-10(8-11)13(14,15)16/h6-8H,2-5H2,1H3,(H,19,20) |
InChIキー |
XJHPUMPVDNFTLW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

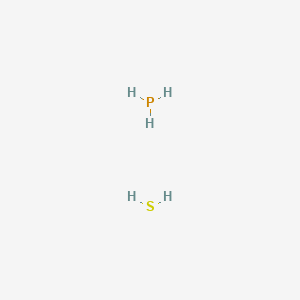
![ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8483261.png)
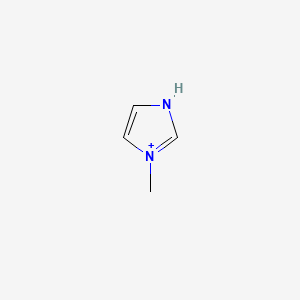
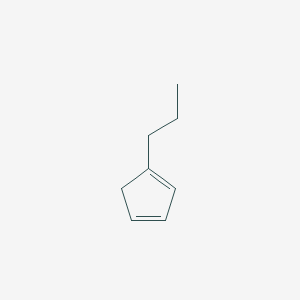
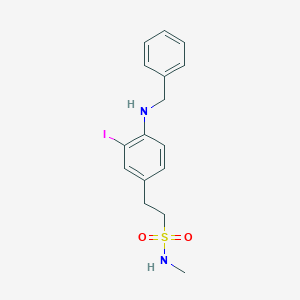
![1-(4-Fluorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8483282.png)
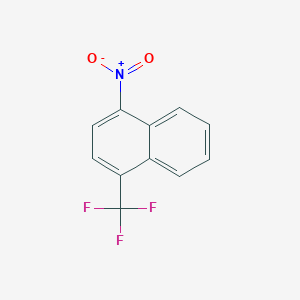
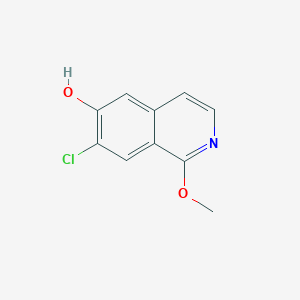
![1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE](/img/structure/B8483297.png)
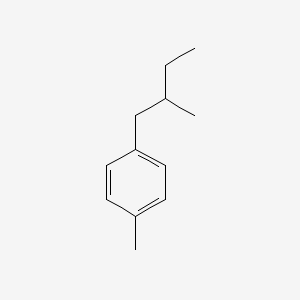
![ethyl 2-(4-chlorobenzyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8483322.png)
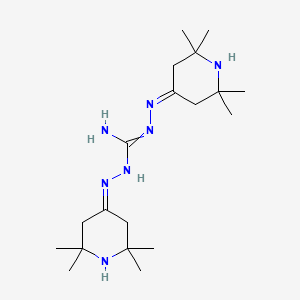
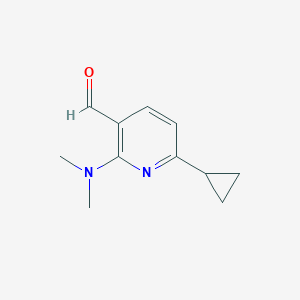
![2-{[2-(Dimethylamino)ethyl]oxy}-4-pyrimidinamine](/img/structure/B8483350.png)
